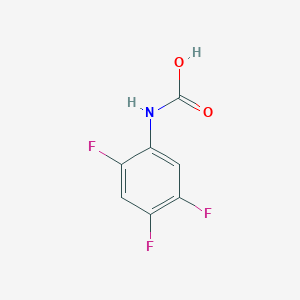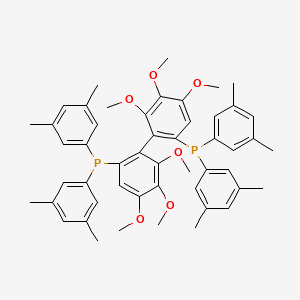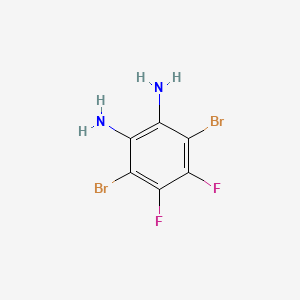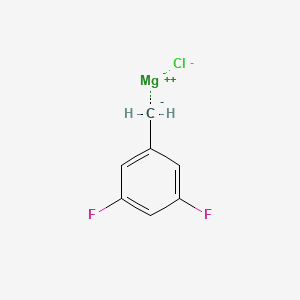
(4-((2-Acrylamidoethyl)carbamoyl)-3-fluorophenyl)boronic acid
概要
説明
(4-((2-Acrylamidoethyl)carbamoyl)-3-fluorophenyl)boronic acid: is a boronic acid derivative with a complex molecular structure It contains a fluorophenyl group, an acrylamidoethyl group, and a boronic acid moiety
作用機序
Target of Action
Boronic acids and their esters are often used in the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .
Mode of Action
This property allows them to act as Lewis acids and bind to various biological targets .
Biochemical Pathways
Boronic acids and their esters are known to interact with various biochemical pathways due to their ability to form reversible covalent bonds with diols .
Pharmacokinetics
It’s important to note that boronic acids and their esters are only marginally stable in water, which can affect their bioavailability .
Result of Action
The ability of boronic acids and their esters to form reversible covalent bonds with diols can lead to various effects, depending on the specific targets and biochemical pathways involved .
Action Environment
The action of (4-((2-Acrylamidoethyl)carbamoyl)-3-fluorophenyl)boronic acid can be influenced by various environmental factors. For instance, the pH and glucose concentration can affect the thermoresponsive nature of block copolymers prepared with this compound . Additionally, the stability of boronic acids and their esters in water can also influence their action, efficacy, and stability .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-((2-Acrylamidoethyl)carbamoyl)-3-fluorophenyl)boronic acid typically involves multiple steps, starting with the preparation of the fluorophenyl boronic acid. The acrylamidoethyl group is then introduced through a series of reactions, including amidation and esterification processes. The reaction conditions often require the use of strong bases or acids, and the reactions are usually carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using reactors that can handle large volumes of reactants. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to ensure the quality and yield of the final product. Purification steps, including recrystallization and chromatography, are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
(4-((2-Acrylamidoethyl)carbamoyl)-3-fluorophenyl)boronic acid: can undergo various chemical reactions, including:
Oxidation: : The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: : The acrylamidoethyl group can be reduced to form amine derivatives.
Substitution: : The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and sodium hypochlorite. The reactions are typically carried out in aqueous or organic solvents at room temperature.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used. These reactions are often performed in anhydrous conditions.
Substitution: : Nucleophiles such as amines or alcohols are used, and the reactions are usually conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Boronic Esters: : Formed through the oxidation of the boronic acid group.
Amine Derivatives: : Resulting from the reduction of the acrylamidoethyl group.
Substituted Fluorophenyl Compounds: : Produced through nucleophilic substitution reactions.
科学的研究の応用
(4-((2-Acrylamidoethyl)carbamoyl)-3-fluorophenyl)boronic acid: has several scientific research applications:
Chemistry: : It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: : The compound can be employed in the development of fluorescent probes for biological imaging and diagnostics.
Industry: : The compound is used in the production of advanced materials and coatings.
類似化合物との比較
(4-((2-Acrylamidoethyl)carbamoyl)-3-fluorophenyl)boronic acid: is unique due to its combination of functional groups. Similar compounds include:
3-Fluoro-4-(2-acrylamidoethylcarbamoyl)phenylboronic acid: : Similar structure but without the fluorine atom.
4-(2-Acrylamidoethylcarbamoyl)phenylboronic acid: : Lacks the fluorine atom and the fluorophenyl group.
3-Fluoro-4-(2-prop-2-enoylaminoethylcarbamoyl)phenylboronic acid: : Another name for the same compound, highlighting the acrylamidoethyl group.
特性
IUPAC Name |
[3-fluoro-4-[2-(prop-2-enoylamino)ethylcarbamoyl]phenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BFN2O4/c1-2-11(17)15-5-6-16-12(18)9-4-3-8(13(19)20)7-10(9)14/h2-4,7,19-20H,1,5-6H2,(H,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VROCFBAGKYSGGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(=O)NCCNC(=O)C=C)F)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BFN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[3-(3-Fluorophenyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6358173.png)



![5-Fluoro-3-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6358206.png)



![5-Azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B6358228.png)

![2-(2-CHLOROPHENOXY)-N'-[(3E)-1-METHYL-2-OXOINDOL-3-YLIDENE]ACETOHYDRAZIDE](/img/structure/B6358249.png)
